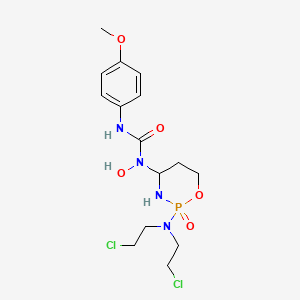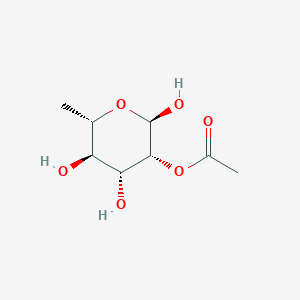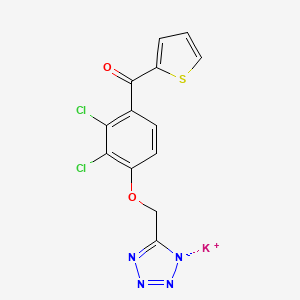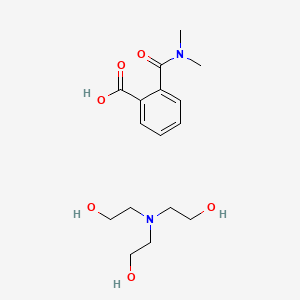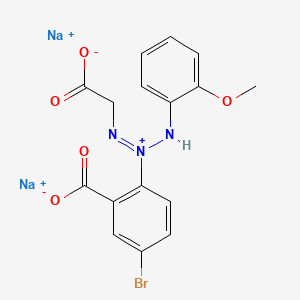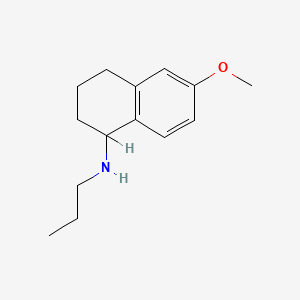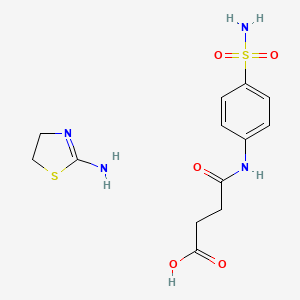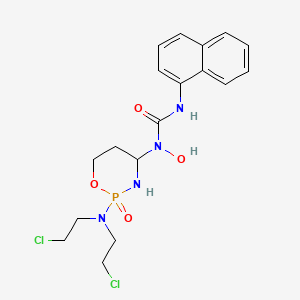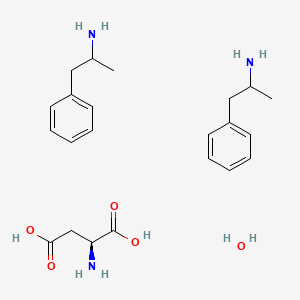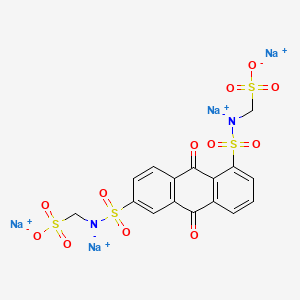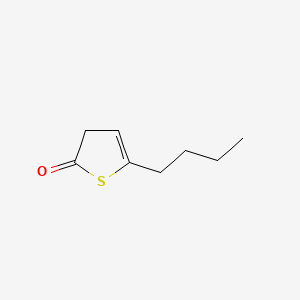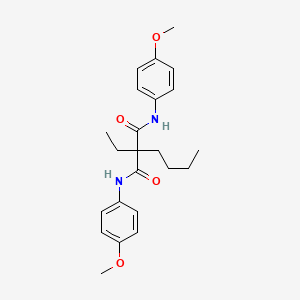
Propanediamide, N,N'-bis(4-methoxyphenyl)-2-butyl-2-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a propanediamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- typically involves the reaction of 4-methoxyaniline with a suitable propanediamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: It is used in the development of polymers and coatings with enhanced durability and performance.
Mecanismo De Acción
The mechanism of action of Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- involves its interaction with specific molecular targets. The methoxyphenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Similar in structure but with a naphthalene core.
N,N’-bis(4-methoxyphenyl)malonamide: Similar in structure but with a malonamide core.
Uniqueness
Propanediamide, N,N’-bis(4-methoxyphenyl)-2-butyl-2-ethyl- is unique due to its specific substitution pattern and the presence of both butyl and ethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
42331-68-0 |
|---|---|
Fórmula molecular |
C23H30N2O4 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-butyl-2-ethyl-N,N'-bis(4-methoxyphenyl)propanediamide |
InChI |
InChI=1S/C23H30N2O4/c1-5-7-16-23(6-2,21(26)24-17-8-12-19(28-3)13-9-17)22(27)25-18-10-14-20(29-4)15-11-18/h8-15H,5-7,16H2,1-4H3,(H,24,26)(H,25,27) |
Clave InChI |
DZZSAJGPIGKJEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(C(=O)NC1=CC=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


